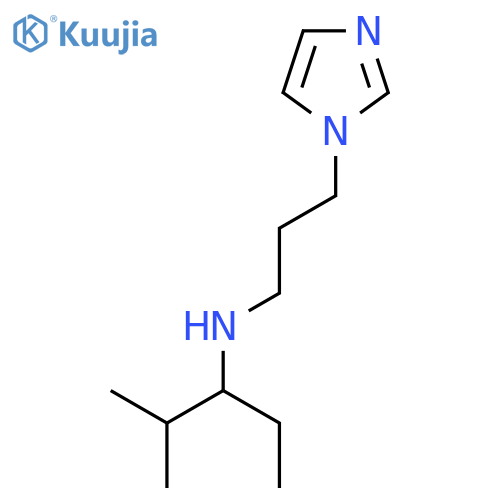

Cas no 1157716-10-3 (1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)-)

1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- [3-(1H-Imidazol-1-yl)propyl](2-methylpentan-3-yl)amine

- n-(3-(1h-Imidazol-1-yl)propyl)-2-methylpentan-3-amine

- 1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)-

-

- インチ: 1S/C12H23N3/c1-4-12(11(2)3)14-6-5-8-15-9-7-13-10-15/h7,9-12,14H,4-6,8H2,1-3H3

- InChIKey: LALOXNOYXVGCTC-UHFFFAOYSA-N

- ほほえんだ: N(CCCN1C=NC=C1)C(CC)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 159

- トポロジー分子極性表面積: 29.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-167047-0.1g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 0.1g |

$653.0 | 2023-05-25 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996933-1g |

[3-(1H-Imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 95% | 1g |

¥3220.0 | 2023-04-05 | |

| Enamine | EN300-167047-1.0g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 1g |

$743.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344415-100mg |

n-(3-(1h-Imidazol-1-yl)propyl)-2-methylpentan-3-amine |

1157716-10-3 | 95% | 100mg |

¥16450.00 | 2024-08-09 | |

| Enamine | EN300-167047-0.05g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 0.05g |

$624.0 | 2023-05-25 | ||

| Enamine | EN300-167047-5.0g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 5g |

$2152.0 | 2023-05-25 | ||

| Enamine | EN300-167047-10.0g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 10g |

$3191.0 | 2023-05-25 | ||

| Enamine | EN300-167047-0.25g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 0.25g |

$683.0 | 2023-05-25 | ||

| Enamine | EN300-167047-2.5g |

[3-(1H-imidazol-1-yl)propyl](2-methylpentan-3-yl)amine |

1157716-10-3 | 2.5g |

$1454.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344415-500mg |

n-(3-(1h-Imidazol-1-yl)propyl)-2-methylpentan-3-amine |

1157716-10-3 | 95% | 500mg |

¥16679.00 | 2024-08-09 |

1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)- 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)-に関する追加情報

Compound CAS No. 1157716-10-3: 1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)-

The compound CAS No. 1157716-10-3, also known as N-(1-ethyl-2-methylpropyl)-imidazole propanamine, is a heterocyclic amine derivative with significant potential in various chemical and pharmaceutical applications. This compound belongs to the imidazole family, which is widely recognized for its versatile properties in organic synthesis and drug discovery.

Imidazole derivatives have been extensively studied due to their ability to act as ligands in coordination chemistry and their role in the synthesis of bioactive molecules. The N-(substituted) imidazole propanamine structure of this compound introduces additional functional groups that enhance its reactivity and applicability in different chemical reactions.

Recent studies have highlighted the importance of imidazole-based compounds in the development of new materials, such as metal-organic frameworks (MOFs) and coordination polymers. The N-(alkyl) substituent in this compound provides steric bulk, which can influence the stability and selectivity of these materials when used as building blocks.

In the pharmaceutical industry, imidazole derivatives are valuable intermediates for synthesizing drugs targeting various therapeutic areas, including anti-inflammatory agents, antiviral compounds, and anticancer drugs. The propanamine moiety in this compound may contribute to its ability to interact with biological systems, making it a promising candidate for further drug development.

The synthesis of N-(substituted) imidazoles typically involves condensation reactions between amines and carbonyl compounds under specific conditions. For CAS No. 1157716-10-3, the synthesis likely involves the reaction of an imidazole derivative with an appropriate alkylation agent to introduce the N-(ethyl-methylpropyl) group.

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to construct complex imidazole derivatives with high precision.

In terms of applications, imidazole propanamines like CAS No. 1157716-10-3 are being investigated for their potential as corrosion inhibitors in industrial settings due to their ability to form protective films on metal surfaces.

Moreover, the compound's ability to act as a ligand in transition metal complexes has opened avenues for its use in catalysis and sensing applications. Researchers are actively exploring how variations in the substituents affect the electronic properties and coordination abilities of these complexes.

The study of such compounds also contributes to our understanding of nitrogen-containing heterocycles' role in natural product synthesis and biologically active molecules.

In conclusion, CAS No. 1157716-10-3 (N-(substituted) imidazole propanamine) represents a valuable compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a subject of ongoing research aimed at unlocking its full potential in material science, drug discovery, and industrial processes.

1157716-10-3 (1H-Imidazole-1-propanamine, N-(1-ethyl-2-methylpropyl)-) 関連製品

- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)

- 1172951-39-1(N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide)

- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)

- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)

- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)

- 899943-96-5(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)

- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)

- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

- 20969-02-2(3-azabicyclo[3.2.1]octane hydrochloride)

- 83651-90-5(CGRP (rat))